2-(2,4-dimethyl-6-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Overview
Description
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes nitro, phenoxy, and trichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Etherification: The formation of the phenoxy linkage by reacting the nitrated phenol with an appropriate halogenated acetic acid derivative.
Amidation: The final step involves the reaction of the phenoxyacetic acid derivative with 2,4,5-trichloroaniline under suitable conditions to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro and trichlorophenyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.
2-(2,4-dimethyl-6-nitrophenoxy)-N-phenylacetamide: Lacks the trichlorophenyl group, which may affect its reactivity and biological activity.
Uniqueness
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide is unique due to the presence of both nitro and trichlorophenyl groups, which contribute to its distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O4/c1-8-3-9(2)16(14(4-8)21(23)24)25-7-15(22)20-13-6-11(18)10(17)5-12(13)19/h3-6H,7H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATWFFSGDAJEBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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